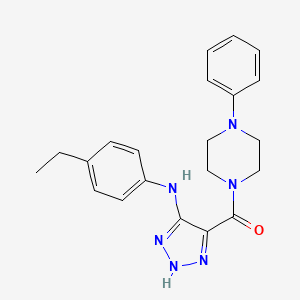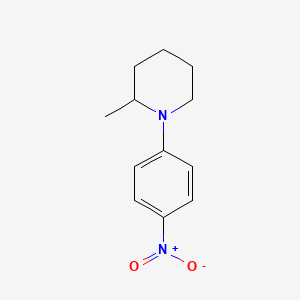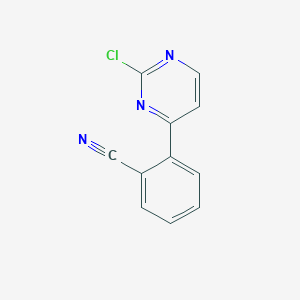![molecular formula C16H14O4 B14096054 10-methyl-4-propyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione](/img/structure/B14096054.png)
10-methyl-4-propyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-methyl-4-propyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione is a heterocyclic compound that belongs to the class of pyranochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyran ring fused to a chromene ring, with methyl and propyl substituents at specific positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-methyl-4-propyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of phloroglucinol as a starting material, which undergoes a series of reactions to form the desired pyranochromene structure . The reaction conditions often include the use of catalysts, such as phosphoric acid-functionalized silica-coated iron oxide nanoparticles, to facilitate the reaction and improve yields .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of reusable solid acid nanocatalysts, such as phosphoric acid-functionalized silica-coated iron oxide nanoparticles, can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 10-methyl-4-propyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
In medicinal chemistry, it has shown promise as a potential anticancer agent, with studies demonstrating its activity against several human cancer cell lines . Additionally, the compound’s unique structure and reactivity make it a valuable tool for studying chemical reactions and developing new synthetic methodologies .
Mecanismo De Acción
The mechanism of action of 10-methyl-4-propyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells, inhibiting cell proliferation, and disrupting key signaling pathways involved in cancer progression . Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 10-methyl-4-propyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione include other pyranochromene derivatives, such as 5-hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione and 5-methoxy-2,2-dimethyl-9-chloro-10-trifluoromethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione .
Uniqueness: The uniqueness of this compound lies in its specific substituents and the resulting biological activity. The presence of the methyl and propyl groups at specific positions in the molecule may contribute to its distinct reactivity and potential therapeutic applications .
Propiedades
Fórmula molecular |
C16H14O4 |
|---|---|
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
10-methyl-4-propylpyrano[3,2-g]chromene-2,6-dione |
InChI |
InChI=1S/C16H14O4/c1-3-4-10-7-14(18)20-16-9(2)15-12(8-11(10)16)13(17)5-6-19-15/h5-8H,3-4H2,1-2H3 |
Clave InChI |
WFKXWVIKXMDMFI-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=O)OC2=C1C=C3C(=O)C=COC3=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dimethyl-2-(5-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095971.png)


![1-(3-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14095992.png)
![3-[(2-Methylpropyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14095998.png)
![1-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B14096005.png)


![N'-[(E)-(2-bromophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B14096032.png)
![7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096034.png)

![2-(6-Fluoro-1,3-benzothiazol-2-yl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096039.png)
![2-[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B14096050.png)
![[(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B14096057.png)
